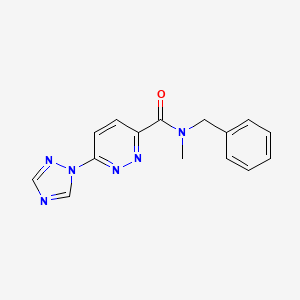

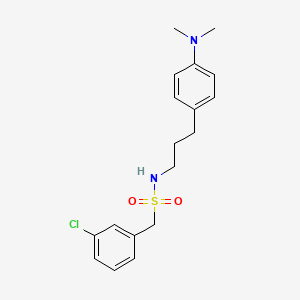

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole derivatives are a class of compounds that have a benzene ring fused to a thiazole ring . They have been found in various marine and terrestrial natural compounds and are widely used due to their pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method is the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance .Chemical Reactions Analysis

Benzothiazole derivatives can react with oxygen and nitrogen nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure. For example, “N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine” has a molecular weight of 429.645 Da .科学的研究の応用

Synthesis and Optical Activity

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol and its derivatives have been synthesized with high enantiomeric excess using asymmetric reduction methods. These compounds have been utilized to prepare optically active 2-alkanols and thiiranes, which are valuable in various synthetic applications. The absolute configuration of these compounds has been established, indicating their potential in asymmetric synthesis and the production of chiral molecules (Nunno et al., 1999).

Precursor for β-Blocker Drugs

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a closely related compound, has been developed as a precursor for the synthesis of potential β-blocker drugs. The compound has been synthesized with high enantiomeric excess, highlighting its importance in the pharmaceutical industry for creating optically active molecules with potential therapeutic applications (Nunno et al., 2000).

Metal Complex Formation

Research into the formation of nonpolymeric, acetate-bridged, multiply cyclopalladated compounds involving derivatives of this compound has been reported. These studies provide insight into novel structures and potential applications in materials science and catalysis (O. and Steel, 1998).

Antifungal Activity

Enantiomers of 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol have been synthesized with antifungal activity in mind. The comparative study of transesterification versus hydrolysis in their synthesis highlights the potential for these compounds in developing new antifungal agents (Borowiecki et al., 2013).

Antimicrobial Properties

The synthesis and characterization of 1-(1,3-Benzothiazol-2-ylsulfanyl)alkyl derivatives have revealed significant antimicrobial activities. These findings indicate the potential for developing new antimicrobial agents based on this compound derivatives, which could lead to new treatments for bacterial and fungal infections (Chakraborty et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives, including those related to this compound, have been studied for their corrosion inhibition effects on mild steel in acidic environments. These studies contribute to understanding how these compounds can protect industrial materials from corrosion, emphasizing their importance in materials science (Mistry et al., 2011).

作用機序

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. Some benzothiazole derivatives have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .

将来の方向性

特性

IUPAC Name |

1-(1,3-benzothiazol-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS2/c18-13-9-10-5-1-2-6-11(10)15(13)20-16-17-12-7-3-4-8-14(12)19-16/h1-8,13,15,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWPDUCKBPVARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)SC3=NC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2678835.png)

![8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2678839.png)

![1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2678843.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2678844.png)

![1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2678846.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2678851.png)

![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2678852.png)

![1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2678856.png)